molecular formula C21H15ClN2OS2 B7776793 4-(4-CHLOROPHENYL)-6-CYCLOPROPYL-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

4-(4-CHLOROPHENYL)-6-CYCLOPROPYL-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B7776793
M. Wt: 410.9 g/mol
InChI Key: WONJIIOKSVSDEM-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorophenyl group, and a cyclopropyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and cyclopropyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to modulate certain biological pathways suggests that it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-ylmethanone stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly interesting for applications where these properties are advantageous.

Properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridin-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c22-13-7-5-11(6-8-13)14-10-15(12-3-4-12)24-21-17(14)18(23)20(27-21)19(25)16-2-1-9-26-16/h1-2,5-10,12H,3-4,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONJIIOKSVSDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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